N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Metal-Free Domino Reactions : A three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This strategy offers excellent functional group tolerance and efficiency, indicating a pathway for the synthesis of related compounds (Cui et al., 2018).
Transfer Hydrogenation Catalysis : N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated for their role in the base-free transfer hydrogenation of ketones, showcasing the potential for catalytic applications. The research highlights the efficiency of these compounds in catalyzing reactions under mild conditions without the need for basic additives or halide abstractors (Ruff et al., 2016).
Gold(I)-Catalyzed Cascade Reactions : The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction from accessible materials has been demonstrated. This process enriches gold carbenoid chemistry and highlights a novel pathway for synthesizing furan-embedded sulfonamides (Wang et al., 2014).
Photochemical Reactions : Studies on the photochemical reactions between pyridine and furan in bis-aromatic systems have led to novel photocycloaddition outcomes. This research provides insights into the reactivity and potential applications of furan-pyridine systems in synthesizing complex organic structures (Sakamoto et al., 1999).
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)14-2-1-3-15(8-14)26(23,24)22-10-12-4-5-16(21-9-12)13-6-7-25-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADMKTJWEYQHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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